Cas no 1790017-75-2 (N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide)
N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide
- BDBM427515
- US10544141, Compound 241
- N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxamide
- ClC=1C=C(C=CC=1)NC(=O)N1CC2=C(CC1)NN=C2O
- N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide
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- MDL: MFCD32067221
- Inchi: 1S/C13H13ClN4O2/c14-8-2-1-3-9(6-8)15-13(20)18-5-4-11-10(7-18)12(19)17-16-11/h1-3,6H,4-5,7H2,(H,15,20)(H2,16,17,19)
- InChI Key: JOSGBZSEVSELND-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC(N1CC2C(NNC=2CC1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 465
- XLogP3: 1.1
- Topological Polar Surface Area: 73.5
N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 198505-2.500g |
N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxamide, 95% |
1790017-75-2 | 95% | 2.500g |
$2146.00 | 2023-09-07 |
N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide
Introduction to N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide (CAS No. 1790017-75-2)
N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide, identified by its CAS number 1790017-75-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule exhibits a complex structural framework that has garnered attention due to its potential biological activities and pharmacological properties. The compound belongs to the pyrazolopyridine class of scaffolds, which are well-documented for their role in various therapeutic applications.
The structural composition of N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide incorporates several key functional groups that contribute to its unique chemical and biological characteristics. The presence of a 3-chlorophenyl substituent at the nitrogen atom and a hydroxyl group at the 3-position of the tetrahydropyrazolopyridine core suggests possible interactions with biological targets such as enzymes and receptors. These features make the compound a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their therapeutic potential. The pyrazolopyridine scaffold has been extensively studied due to its ability to modulate various biological pathways. Research has demonstrated that derivatives of this scaffold can exhibit a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities. The compound N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide is no exception and has been the subject of several studies aimed at elucidating its mechanism of action and potential therapeutic applications.
The synthesis of N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 3-chlorophenyl group and the hydroxyl functionality at the 3-position are critical steps that must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently.
The pharmacological profile of N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide has been investigated in several preclinical studies. These studies have revealed that the compound exhibits notable activity against various disease models. For instance, research indicates that it may interfere with key signaling pathways involved in inflammation and cancer progression. The hydroxyl group at the 3-position has been identified as a critical moiety for its biological activity, suggesting that further modifications could enhance its potency and selectivity.
The potential therapeutic applications of N-(3-Chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c]
have prompted researchers to explore its efficacy in animal models of human diseases. Preliminary findings suggest that it may have therapeutic benefits in conditions such as rheumatoid arthritis and certain types of cancer. These results are encouraging and warrant further investigation into its clinical potential. Future studies are planned to evaluate its safety profile and optimal dosing regimens in humans.
The development of new drugs often involves a multidisciplinary approach that integrates knowledge from chemistry، biology، pharmacology,and medicine. N-(
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